molecular formula C10H14O2 B1584890 4-Hydroxyadamantan-2-one CAS No. 26278-43-3

4-Hydroxyadamantan-2-one

Cat. No.: B1584890
CAS No.: 26278-43-3
M. Wt: 166.22 g/mol
InChI Key: MDHZLHGRJCMNLA-UHFFFAOYSA-N
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Description

4-Hydroxyadamantan-2-one is an adamantane derivative . Its molecular formula is C10H14O2 and it has a molecular weight of 166.2170 . It is used as a precursor in the synthesis of different pharmacologically active substances .


Synthesis Analysis

The Ritter reaction of this compound with acetonitrile in the presence of boron trifluoride-ether complex and trifluoroacetic acid yields diastereoisomeric 9-methyl-1-(4-oxo-2-adamantyloxy)-8-oxa-10-azatetracyclo . New 5-hydroxyadamantan-2-one derivatives with heteroaromatic, aromatic, and aliphatic acids (nicotinic, succinic, p-chlorophenoxyacetic, 3,4,5-trimethoxybenzoic, and anisic) were synthesized .


Molecular Structure Analysis

The molecular structure of this compound is available as a 2D Mol file . The structure is based on the tricyclic carbon skeleton of adamantane .


Chemical Reactions Analysis

The Ritter reaction of this compound takes an unusual path and yields diastereoisomeric 9-methyl-1-(4-oxo-2-adamantyloxy)-8-oxa-10-azatetracyclo . The esters of succinic acid and 5-hydroxyadamantan-2-one exhibited the most potent effect on cerebral circulation under ischemic conditions .


Physical And Chemical Properties Analysis

Adamantan-2-one exhibits thermal behavior and decomposition kinetics that are relevant to its use as a precursor in various pharmaceutical products . The thermal stability of adamantan-2-one and the possible interactions of its functional group with different excipients have been investigated .

Scientific Research Applications

Neuroprotective Effects in Ischemic Conditions

4-Hydroxyadamantan-2-one and its derivatives have shown significant promise in neuroprotective applications, particularly in conditions of brain ischemia. Studies have demonstrated that these compounds can induce regenerative processes in brain tissue following ischemia. For example, 5-hydroxyadamantane-2-one, a closely related compound, was observed to enhance regenerative processes in rat brain tissue after occlusion of the middle cerebral artery, indicating potential applications in stroke recovery or other ischemic conditions (Mirzoian et al., 2013).

Cerebrovascular Effects

Research has also highlighted the cerebrovascular and neuroprotective effects of adamantane derivatives like 5-hydroxyadamantan-2-one. These compounds have been found to enhance cerebral blood flow in rats with brain ischemia, a critical factor in mitigating damage from stroke or other cerebrovascular incidents. These effects are thought to involve the GABAergic system of brain vessels (Mirzoyan et al., 2014).

Development of Anti-Ischemic Agents

Further research has been conducted on synthesizing new derivatives of 5-hydroxyadamantan-2-one to find compounds with cerebrovascular anti-ischemic activity. These studies aim to develop drugs that can effectively address cerebral circulation issues under ischemic conditions without causing hypotension, a common side effect of many neurologic drugs. This research points to the therapeutic potential of these compounds in treating ischemic brain injuries or disorders (Kurza et al., 2018).

Synthesis and Analytical Characterization

On the synthesis front, novel methods have been developed for creating derivatives of this compound. These methods enable the creation of compounds with potential physiological activity. For instance, the Ritter reaction of this compound has led to the production of novel compounds, highlighting the versatility and potential for further drug development (Averina et al., 2004).

Safety and Hazards

In case of exposure, it is advised to avoid breathing mist, gas or vapors, avoid contact with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

Future Directions

The cerebrovascular activity of 5-hydroxyadamantan-2-one succinic acid ester not only in ischemic brain injury but also in a more severe form of vascular damage to the body such as combined pathology (experimental myocardial infarction with subsequent global transient cerebral ischemia) was demonstrated experimentally in rats . This suggests potential future directions for the use of 4-Hydroxyadamantan-2-one in the treatment of cerebrovascular conditions.

Properties

IUPAC Name

4-hydroxyadamantan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14O2/c11-9-6-1-5-2-7(4-6)10(12)8(9)3-5/h5-9,11H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDHZLHGRJCMNLA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1C(C(C2)C3=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30336389
Record name 4-Hydroxyadamantan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30336389
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

26278-43-3
Record name 4-Hydroxyadamantan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30336389
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: Can 4-hydroxyadamantan-2-one be used to synthesize other, potentially bioactive, compounds?

A1: Yes, this compound serves as a valuable starting material in organic synthesis. For example, it undergoes the Ritter reaction, which allows for the introduction of an amide group. This reaction is particularly interesting for accessing a variety of substituted adamantane derivatives. [, ]

Q2: Why is there interest in synthesizing compounds based on the adamantane skeleton?

A2: Adamantane derivatives are known to exhibit a range of pharmacological and antiviral properties. [] Therefore, exploring new synthetic routes to modify the adamantane framework, such as utilizing this compound as a starting material, holds promise for discovering novel compounds with potential therapeutic applications.

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